6-(Formyloxy)-1H-indol-5-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Formyloxy)-1H-indol-5-yl acetate is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols This particular compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Formyloxy)-1H-indol-5-yl acetate can be achieved through various synthetic routes. One common method involves the esterification of 6-hydroxyindole with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. Additionally, the use of advanced catalysts and purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Formyloxy)-1H-indol-5-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
6-(Formyloxy)-1H-indol-5-yl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Formyloxy)-1H-indol-5-yl acetate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, potentially modulating their activity. The formyloxy and acetate groups can also influence its reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxyindole: Lacks the formyloxy and acetate groups, making it less reactive in certain chemical reactions.
Indole-5-carboxylic acid: Contains a carboxylic acid group instead of the ester groups, leading to different chemical properties and reactivity.
5-Acetoxyindole:
Uniqueness
6-(Formyloxy)-1H-indol-5-yl acetate is unique due to the presence of both formyloxy and acetate groups, which enhance its reactivity and potential for diverse chemical transformations. Its unique structure allows for specific interactions with molecular targets, making it valuable in various scientific research and industrial applications.
Properties
Molecular Formula |
C11H9NO4 |
---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
(6-formyloxy-1H-indol-5-yl) acetate |
InChI |
InChI=1S/C11H9NO4/c1-7(14)16-11-4-8-2-3-12-9(8)5-10(11)15-6-13/h2-6,12H,1H3 |
InChI Key |
CXUZHIONVFKNPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C=CN2)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.